molecular formula C9H5F3N2O3 B11722372 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile

Cat. No.: B11722372
M. Wt: 246.14 g/mol
InChI Key: RXYAHYBNENGCBV-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a nitro group, and a methoxy group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 5-methoxy-4-(trifluoromethyl)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides).

Major Products Formed

Scientific Research Applications

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile depends on its specific applicationFor example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5F3N2O3

Molecular Weight

246.14 g/mol

IUPAC Name

5-methoxy-2-nitro-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3

InChI Key

RXYAHYBNENGCBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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